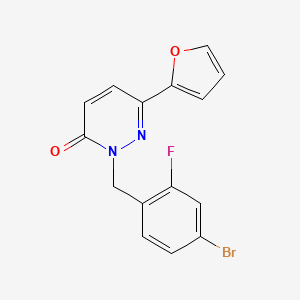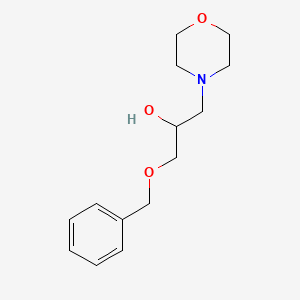![molecular formula C17H22N2O2 B15105481 2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B15105481.png)
2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of 2,5-dimethylphenylamine with an appropriate alkyl halide, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the acetamide linkage under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine derivative.
Aplicaciones Científicas De Investigación
2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide: shares structural similarities with other aromatic amides and furan derivatives.
N-[(furan-2-yl)methyl]acetamide: A simpler analog without the dimethylphenyl group.
2,5-dimethylphenylacetamide: Lacks the furan ring but retains the aromatic amide structure.
Uniqueness
The uniqueness of this compound lies in its combination of aromatic and heterocyclic components, which can confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
2-[1-(2,5-dimethylphenyl)ethylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H22N2O2/c1-12-6-7-13(2)16(9-12)14(3)18-11-17(20)19-10-15-5-4-8-21-15/h4-9,14,18H,10-11H2,1-3H3,(H,19,20) |
Clave InChI |
WHJRJLITZZZYRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C)NCC(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Benzylpiperazin-1-yl)acetyl]-3-(2-methoxyethyl)urea](/img/structure/B15105399.png)
![2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B15105402.png)

![2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide](/img/structure/B15105423.png)
![N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B15105428.png)
![(4-Chlorophenyl)(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B15105442.png)
![2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B15105450.png)
![N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B15105455.png)

![N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15105469.png)
![7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B15105482.png)
![ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B15105487.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B15105488.png)

